molecular formula C9H13NO2 B1517474 (5-Amino-2-ethoxyphenyl)methanol CAS No. 647844-09-5

(5-Amino-2-ethoxyphenyl)methanol

Cat. No. B1517474
M. Wt: 167.2 g/mol
InChI Key: JYBSLRLOQYHBON-UHFFFAOYSA-N
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Description

“(5-Amino-2-ethoxyphenyl)methanol” is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “(5-Amino-2-ethoxyphenyl)methanol” is 1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(5-Amino-2-ethoxyphenyl)methanol” is a powder at room temperature . It has a molecular weight of 167.21 .

Scientific Research Applications

1. Ligand Exchange Reactions

(5-Amino-2-ethoxyphenyl)methanol has been used in studies exploring ligand exchange reactions. For example, research by Klausmeyer et al. (2003) investigated ligand substitution reactions with alcohols, including substituted aryl alcohols. These reactions were characterized by X-ray crystal analysis, highlighting the compound's utility in organometallic chemistry (Klausmeyer et al., 2003).

2. Fluorescence Derivatization Reagent

This compound has been utilized as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. Nohta et al. (1994) demonstrated its effectiveness in selectively reacting with aldehydes, forming fluorescent products that can be separated by reversed-phase chromatography (Nohta et al., 1994).

3. Probing Surface Sites of Nanocrystals

The compound's derivatives are used in probing the surface sites of metal oxide catalysts like ceria nanocrystals. Wu et al. (2012) used methanol, a related compound, to study the nature of surface sites on ceria nanocrystals. This research provides insights into the interactions of (5-Amino-2-ethoxyphenyl)methanol and its related compounds with metal oxides (Wu et al., 2012).

4. Synthesis of Conjugated Polymers

Research on conjugated polymers for applications like polymer light-emitting diodes (PLEDs) also involves compounds related to (5-Amino-2-ethoxyphenyl)methanol. Huang et al. (2009) studied alcohol-soluble neutral conjugated polymers, indicating the potential application of (5-Amino-2-ethoxyphenyl)methanol in advanced materials science (Huang et al., 2009).

5. Impact on Lipid Dynamics

(5-Amino-2-ethoxyphenyl)methanol-related compounds have been used in studies exploring the impact on lipid dynamics. Nguyen et al. (2019) investigated how methanol affects lipid dynamics in biological and synthetic membranes. This research is relevant to understanding the broader implications of (5-Amino-2-ethoxyphenyl)methanol in biochemical processes (Nguyen et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the dust or mist, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

(5-amino-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBSLRLOQYHBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655796
Record name (5-Amino-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-ethoxyphenyl)methanol

CAS RN

647844-09-5
Record name (5-Amino-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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